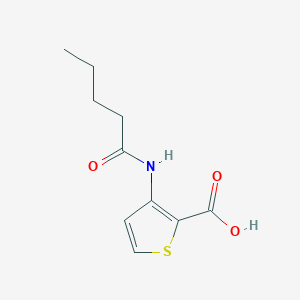
3-Pentanoylaminothiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentanoylaminothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a pentanoyl group attached to the nitrogen atom and a carboxylic acid group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanoylaminothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of thiophene-2-carboxylic acid and pentanoylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
3-Pentanoylaminothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction usually targets the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
科学研究应用
3-Pentanoylaminothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is also studied for its role in drug delivery systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. It is also utilized in the development of sensors and other electronic devices.
作用机制
The mechanism of action of 3-Pentanoylaminothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, leading to changes in gene expression and cellular function.
相似化合物的比较
3-Pentanoylaminothiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: This compound lacks the pentanoyl group and has different chemical properties and reactivity.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at a different position on the thiophene ring.
Pentanoylaminothiophene: This compound lacks the carboxylic acid group and has different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
3-(pentanoylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-3-4-8(12)11-7-5-6-15-9(7)10(13)14/h5-6H,2-4H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
WBFWYLBAGPSJIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NC1=C(SC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


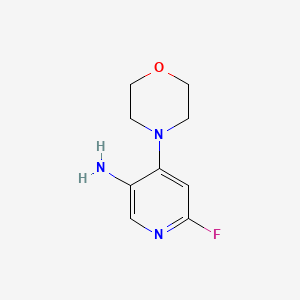
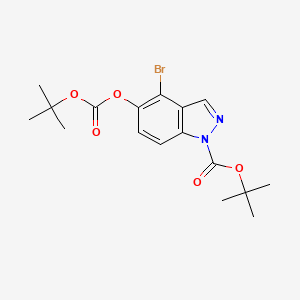
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
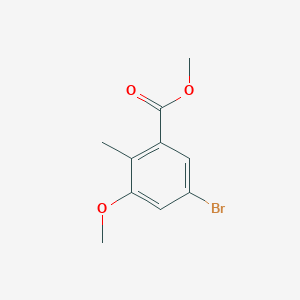

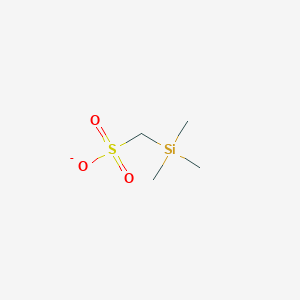
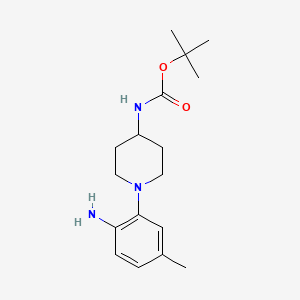



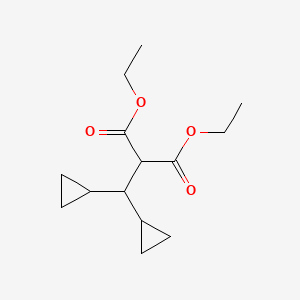
![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)

